molecular formula C16H21ClN2O B13391258 2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride

2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride

Cat. No.: B13391258
M. Wt: 292.80 g/mol
InChI Key: QILVTBCJVNFIDP-UHFFFAOYSA-N
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Description

2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride is a chemical compound with the molecular formula C16H21ClN2O. This compound is known for its unique structure, which includes an amino group attached to a phenyl ring, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride typically involves the reaction of 4-aminophenethylamine with benzaldehyde under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, which have significant applications in different fields of research .

Scientific Research Applications

2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride exhibits unique properties such as higher binding affinity to certain biological targets and greater stability under various conditions. These characteristics make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H21ClN2O

Molecular Weight

292.80 g/mol

IUPAC Name

2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride

InChI

InChI=1S/C16H20N2O.ClH/c17-15-8-6-13(7-9-15)10-11-18-12-16(19)14-4-2-1-3-5-14;/h1-9,16,18-19H,10-12,17H2;1H

InChI Key

QILVTBCJVNFIDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)N)O.Cl

Origin of Product

United States

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